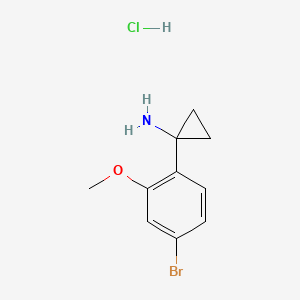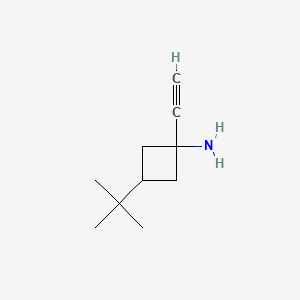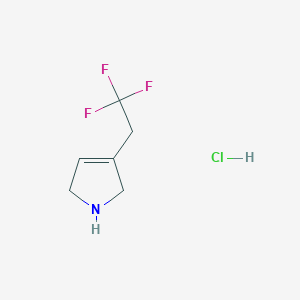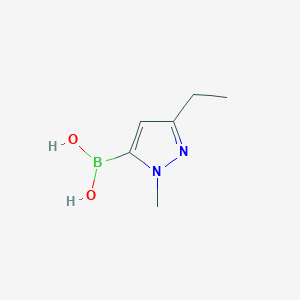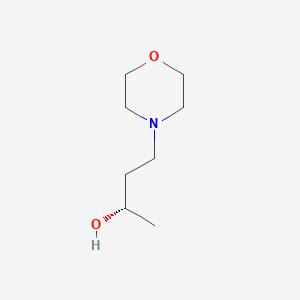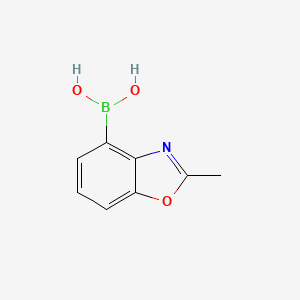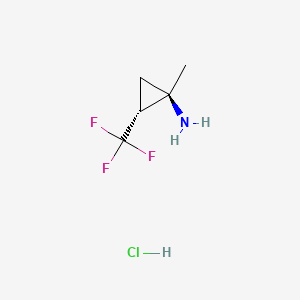![molecular formula C7H9ClN2O B15299891 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its versatile pharmacological properties. This compound is part of the furo[2,3-c]pyridine family, known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters .
化学反応の分析
Types of Reactions
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-c]pyridine-5-one derivatives, while substitution reactions may introduce various functional groups at specific positions on the pyridine ring .
科学的研究の応用
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to enzymes and receptors involved in cell proliferation and survival. This disruption can lead to the inhibition of cancer cell growth and the induction of apoptosis .
類似化合物との比較
Similar Compounds
- Furo[2,3-c]pyridin-3(2H)-one hydrochloride
- 1H-Pyrazolo[3,4-b]pyridines
- Pyrido[2,3-d]pyrimidin-5-one
Uniqueness
2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride is unique due to its specific structural features and pharmacological properties. Compared to similar compounds, it exhibits distinct binding affinities and biological activities, making it a promising candidate for further development in medicinal chemistry .
特性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
2,3-dihydrofuro[2,3-c]pyridin-5-amine;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c8-7-3-5-1-2-10-6(5)4-9-7;/h3-4H,1-2H2,(H2,8,9);1H |
InChIキー |
KYONHCHPTRFOJJ-UHFFFAOYSA-N |
正規SMILES |
C1COC2=CN=C(C=C21)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


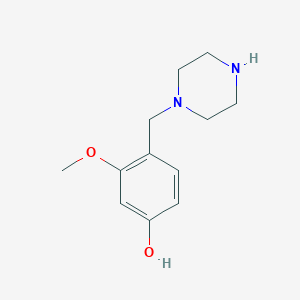
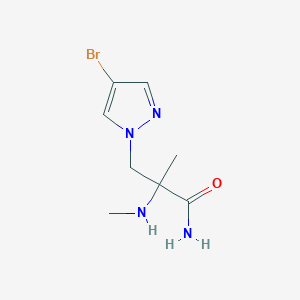
![diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride](/img/structure/B15299831.png)
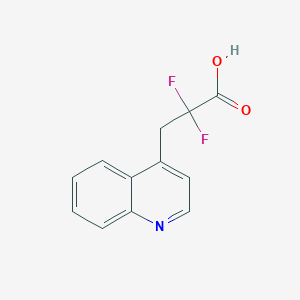
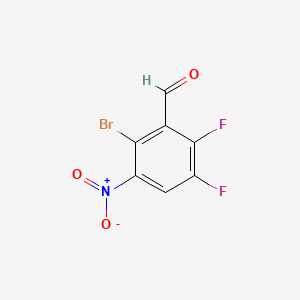
![2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride](/img/structure/B15299849.png)
